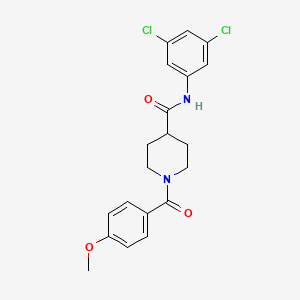
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DCTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DCTB is a piperidine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes.
作用機序
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide binds to the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, lipid metabolism, and protein folding. Binding of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel. These effects contribute to its neuroprotective and analgesic properties.
実験室実験の利点と制限
One advantage of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one limitation of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in neurodegenerative diseases and chronic pain. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and analgesic effects, as well as its potential side effects and toxicity. Finally, research could explore the potential for developing more water-soluble derivatives of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to improve its efficacy in experimental settings.
合成法
The synthesis of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 4-methoxybenzoyl chloride to form 3,5-dichloro-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-4-2-14(3-5-18)20(26)24-8-6-13(7-9-24)19(25)23-17-11-15(21)10-16(22)12-17/h2-5,10-13H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHLOHFANDJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

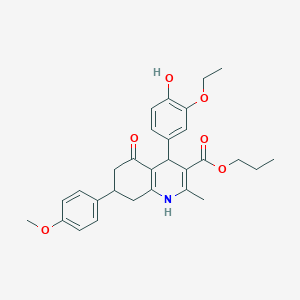
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
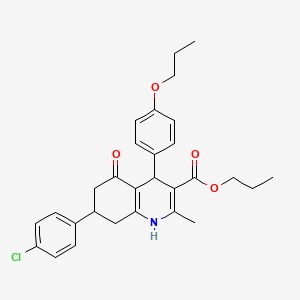
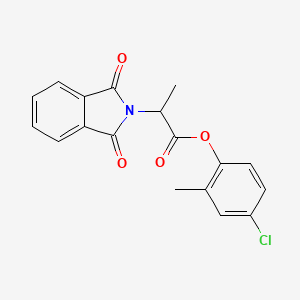
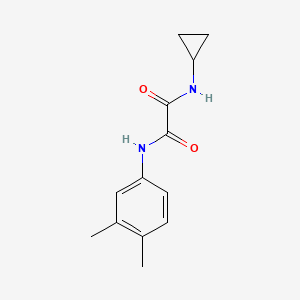
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)